molecular formula C18H17N3O6S B2697527 2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886927-99-7

2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2697527
CAS RN: 886927-99-7
M. Wt: 403.41
InChI Key: BPJPHKTWIYETRD-UHFFFAOYSA-N
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Description

“2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a chemical compound. It contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of similar compounds often starts from a benzoic acid or its derivatives and amine derivatives . The specific synthesis process for “2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of “2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide” includes a 1,3,4-oxadiazole ring, which is a type of oxadiazole. There are four known isomers of oxadiazole: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .

Scientific Research Applications

Crystal Structure and Biological Studies

Research on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives has revealed insights into their crystal structures, Hirshfeld surface analyses, and biological activities. These compounds demonstrate significant antibacterial and antioxidant activities, indicating potential for medical and pharmacological applications. Their crystal structures have been elucidated through spectral studies and X-ray diffraction methods, providing a basis for understanding the interaction mechanisms and designing more effective derivatives (Subbulakshmi N. Karanth et al., 2019).

Anticancer Activity

N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been designed and synthesized, demonstrating moderate to excellent anticancer activities against several cancer cell lines. This suggests the potential of such compounds in cancer therapy, highlighting the importance of the oxadiazole moiety in the development of novel anticancer agents (B. Ravinaik et al., 2021).

Chemical Synthesis and Modification

Studies on the synthesis of related compounds, such as 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, demonstrate the chemical versatility and potential for modification of the oxadiazole moiety. This opens avenues for the development of novel compounds with enhanced properties for various applications, including drug development and material science (W. M. Owton et al., 1995).

Fluorescence Tagging for High-Performance Liquid Chromatography

The development of fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography showcases the application of oxadiazole derivatives in analytical chemistry. This allows for the sensitive and selective detection of carboxylic acids, indicating the role of such compounds in enhancing analytical methodologies (T. Toyo’oka et al., 1991).

Polymeric Materials Development

Research into aromatic polyamides with pendent acetoxybenzamide groups demonstrates the application of oxadiazole-containing compounds in material science. These polymers show good thermal stability and solubility, making them suitable for the creation of thin, flexible films with potential applications in electronics and protective coatings (I. Sava et al., 2003).

properties

IUPAC Name

2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-25-12-7-8-14(15(10-12)26-2)16(22)19-18-21-20-17(27-18)11-5-4-6-13(9-11)28(3,23)24/h4-10H,1-3H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJPHKTWIYETRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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